molecular formula C23H17NO5 B11055866 N-(2,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-(3-methylphenyl)acetamide

N-(2,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B11055866
M. Wt: 387.4 g/mol
InChI Key: XJTZSYKWZHMIJO-UHFFFAOYSA-N
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Description

N-(2,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-(3-methylphenyl)acetamide is a complex organic compound characterized by its anthracene core structure, which is substituted with hydroxy and oxo groups, and an acetamide moiety attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the anthracene derivative, which is then functionalized to introduce the hydroxy and oxo groups. The final step involves the acylation of the anthracene derivative with N-(3-methylphenyl)acetamide under controlled conditions.

  • Step 1: Synthesis of Anthracene Derivative

      Reagents: Anthracene, oxidizing agents (e.g., potassium permanganate)

      Conditions: Reflux in an appropriate solvent (e.g., acetic acid)

  • Step 2: Functionalization

      Reagents: Hydroxylating agents (e.g., hydrogen peroxide), oxo group introducing agents (e.g., chromium trioxide)

      Conditions: Controlled temperature and pH

  • Step 3: Acylation

      Reagents: N-(3-methylphenyl)acetamide, acylating agents (e.g., acetic anhydride)

      Conditions: Mild heating, presence of a catalyst (e.g., pyridine)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones.

      Reagents: Potassium dichromate, hydrogen peroxide

      Conditions: Acidic or basic medium

  • Reduction: Reduction of the oxo groups can yield hydroxy derivatives.

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Room temperature, inert atmosphere

  • Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

      Reagents: Halogens, nitrating agents

      Conditions: Presence of a catalyst (e.g., iron(III) chloride)

Major Products

    Oxidation Products: Quinones

    Reduction Products: Hydroxy derivatives

    Substitution Products: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-(3-methylphenyl)acetamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural similarity to certain natural products makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory agents.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of hydroxy and oxo groups suggests possible interactions with biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its anthracene core provides a stable chromophore, making it suitable for various coloring applications.

Mechanism of Action

The mechanism of action of N-(2,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-(3-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and oxo groups can form hydrogen bonds and participate in redox reactions, influencing the activity of biological pathways. The acetamide moiety may enhance the compound’s binding affinity to specific proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-phenylacetamide
  • N-(2,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-phenylacetamide
  • N-(2,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-(4-methylphenyl)acetamide

Uniqueness

N-(2,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-(3-methylphenyl)acetamide is unique due to the specific positioning of the hydroxy and oxo groups on the anthracene core, as well as the presence of the 3-methylphenyl group. These structural features confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C23H17NO5

Molecular Weight

387.4 g/mol

IUPAC Name

N-(2,4-dihydroxy-9,10-dioxoanthracen-1-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H17NO5/c1-12-6-5-7-14(10-12)24(13(2)25)21-18(27)11-17(26)19-20(21)23(29)16-9-4-3-8-15(16)22(19)28/h3-11,26-27H,1-2H3

InChI Key

XJTZSYKWZHMIJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C2=C(C=C(C3=C2C(=O)C4=CC=CC=C4C3=O)O)O)C(=O)C

Origin of Product

United States

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